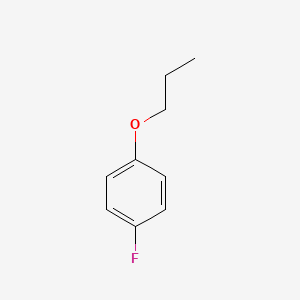

1-Fluoro-4-propoxybenzene

Description

Significance of Aryl Fluorides in Organic Chemistry

Aryl fluorides, or fluoroarenes, are aromatic compounds where a hydrogen atom on the aromatic ring has been substituted with a fluorine atom. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to the molecule. wikipedia.org This stability is a desirable trait in many applications, including pharmaceuticals and agrochemicals, where resistance to degradation can enhance efficacy. nih.gov

The presence of a fluorine atom can also influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. chinesechemsoc.org Aryl fluorides serve as crucial intermediates in the synthesis of these and other valuable compounds, such as liquid crystals. wikipedia.org

Overview of Ether Linkages in Contemporary Chemical Systems

Ethers are a class of organic compounds that feature an ether group—an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.orgbyjus.com This linkage is a common feature in a wide range of chemical systems, from industrial solvents to complex biological molecules like carbohydrates and lignin. wikipedia.org

The ether bond is generally stable and relatively unreactive towards many reagents, which makes ethers useful as solvents in organic reactions. byjus.comnumberanalytics.com However, they can undergo specific reactions, most notably cleavage under strongly acidic conditions. byjus.comnumberanalytics.com In medicinal chemistry, the ether linkage is present in many pharmaceutical compounds and can be crucial for their biological activity. numberanalytics.com The geometry of the C-O-C bond is bent, with a bond angle of approximately 111° in dimethyl ether. wikipedia.org

Historical Context of Fluorinated Phenol (B47542) Ether Synthesis

The synthesis of fluorinated compounds has a rich history, with chemists developing various methods to introduce fluorine into organic molecules. Early methods for creating aryl fluorides often involved harsh conditions. The Balz-Schiemann reaction, first reported in 1927, involves the thermal decomposition of aryldiazonium tetrafluoroborate (B81430) salts and was a foundational method for synthesizing aryl fluorides. nih.govharvard.edu Another early method is the Halex (halogen exchange) process, which involves the substitution of a chloride or nitro group with fluoride (B91410), typically on electron-deficient aromatic rings at high temperatures. nih.govharvard.edu

The synthesis of fluorinated phenol ethers, specifically, has benefited from the development of more sophisticated fluorinating agents over the years. beilstein-journals.orgnih.gov The development of electrophilic fluorinating reagents, such as N-fluoropyridinium salts, provided milder and more selective methods for fluorination. beilstein-journals.org For instance, the direct fluorination of phenols often shows high ortho-selectivity, which can be attributed to hydrogen bonding interactions. beilstein-journals.orgnih.gov More recent advancements include the use of transition-metal catalysis and photoredox catalysis to facilitate the formation of the carbon-fluorine bond under even milder conditions. europa.euresearchgate.net

One of the primary methods for synthesizing ethers, including fluorinated phenol ethers like 1-fluoro-4-propoxybenzene, is the Williamson ether synthesis. solubilityofthings.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would typically involve the reaction of a 4-fluorophenoxide with a propyl halide. Another common method is nucleophilic aromatic substitution (SNAr), where a good leaving group on an activated aromatic ring is displaced by a nucleophile. For a compound like this compound, this could involve the reaction of 1,4-difluorobenzene (B165170) or 1-fluoro-4-nitrobenzene (B44160) with a propoxide nucleophile.

Current Research Landscape of Para-Substituted Fluoroarene Ethers

Current research on para-substituted fluoroarene ethers, including this compound, is driven by their potential applications as intermediates in the synthesis of more complex and valuable molecules. These compounds are often utilized in cross-coupling reactions to create diverse functionalized aromatic compounds, which is particularly valuable in drug discovery.

The electronic properties of para-substituted fluoroarene ethers make them interesting substrates for further chemical transformations. The fluorine atom is a weak deactivating group via its inductive effect but can direct incoming electrophiles to the ortho and meta positions. The alkoxy group, on the other hand, is an activating group and directs electrophilic substitution to the positions ortho to it. This interplay of electronic effects provides chemists with opportunities for selective functionalization of the aromatic ring.

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of these ethers. This includes the use of continuous flow processes for large-scale production, which can offer improved safety and scalability compared to traditional batch methods. Furthermore, there is ongoing research into the biological activities of compounds derived from para-substituted fluoroarene ethers, including potential applications in agriculture as acaricides. The development of novel catalytic systems that can perform C-H functionalization on fluoroarenes is also an active area of research, offering new routes to modify these structures. nih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 203511-18-6 |

| Molecular Formula | C9H11FO |

| Molecular Weight | 154.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCOc1ccc(F)cc1 |

| InChI | InChI=1S/C9H11FO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |

| InChI Key | CMDUWQADJFGPAL-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDUWQADJFGPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591704 | |

| Record name | 1-Fluoro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203511-18-6 | |

| Record name | 1-Fluoro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Fluoro 4 Propoxybenzene and Analogs

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluoro-Substituted Benzenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.org Unlike aliphatic SN2 reactions, SNAr typically proceeds through a two-step addition-elimination mechanism. wikipedia.orgbyjus.com The presence of a fluorine substituent introduces unique electronic effects that modulate the reaction pathway.

In the context of SNAr reactions, fluorine exhibits a dual role that is often counterintuitive when compared to its behavior in aliphatic systems. While the carbon-fluorine bond is the strongest single bond in organic chemistry, fluoride (B91410) is an excellent leaving group in SNAr reactions. wikipedia.org The reactivity order for halogens in activated SNAr is typically F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.orgnih.gov

While fluorine is not a good leaving group in the traditional sense due to the strength of the C-F bond, its departure in the second step of the SNAr mechanism is facilitated by the restoration of aromaticity, which is a strong thermodynamic driving force. masterorganicchemistry.com In protic solvents, the small fluoride anion is strongly solvated, which also enhances its leaving group ability. stackexchange.com

Recent studies have also suggested that not all SNAr reactions follow a stepwise mechanism. Some reactions, particularly with highly reactive nucleophiles or specific substrates, may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. springernature.comimperial.ac.uk

The propoxy group (-OCH2CH2CH3) in 1-fluoro-4-propoxybenzene exerts a significant influence on the reactivity of the aromatic ring in SNAr reactions. The oxygen atom of the propoxy group can donate electron density to the ring through resonance (+M effect), which generally deactivates the ring towards nucleophilic attack. This electron-donating effect counteracts the activating effect of the fluorine atom.

However, the position of the propoxy group relative to the fluorine atom and any other activating groups is crucial. For an SNAr reaction to occur, there typically needs to be a strong electron-withdrawing group positioned ortho or para to the leaving group (fluorine in this case) to stabilize the Meisenheimer complex. wikipedia.orgpressbooks.pub In the absence of such a group, this compound would be relatively unreactive towards nucleophilic aromatic substitution.

Kinetic studies are instrumental in elucidating the mechanisms of SNAr reactions. For many SNAr reactions, the first step, the nucleophilic attack on the aromatic ring to form the Meisenheimer complex, is the rate-determining step. chemistrysteps.com This is because this step involves the disruption of the aromatic system, which is energetically unfavorable. chemistrysteps.com

The rate of reaction is often found to be dependent on the concentration of both the aryl halide and the nucleophile. Kinetic isotope effect (KIE) studies have provided deeper insights into the transition state of these reactions. For instance, the absence of a significant kinetic isotope effect when the hydrogen at the position of attack is replaced by deuterium supports the idea that the C-H bond is not broken in the rate-determining step. springernature.com

Recent research has indicated that the mechanism of SNAr can exist on a continuum between a stepwise process with a distinct Meisenheimer intermediate and a fully concerted process. doaj.orgresearchgate.net The exact mechanism can be influenced by the nature of the solvent, the nucleophile, the leaving group, and the other substituents on the aromatic ring. researchgate.net For example, studies on the reaction of 1-fluoro-2,4-dinitrobenzene with various nucleophiles have provided detailed kinetic data that helps to map out these mechanistic pathways. doaj.orgresearchgate.net

Interactive Data Table: Relative Reactivity of Halogens in SNAr

| Leaving Group | Relative Rate | Key Factor |

| F | Highest | Strong inductive effect stabilizes the Meisenheimer complex. |

| Cl | Intermediate | Moderate inductive effect and leaving group ability. |

| Br | Intermediate | Similar to chlorine. |

| I | Lowest | Weaker inductive effect compared to other halogens. |

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. wikipedia.org

In this compound, both the fluorine and the propoxy groups influence the position of electrophilic attack.

Fluorine: Halogens are generally considered deactivating groups in EAS reactions due to their strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org However, halogens are also ortho, para-directors. libretexts.orgpressbooks.pub This is because the lone pairs on the halogen can be donated to the ring through resonance (+M effect), which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the attack at the ortho and para positions. pressbooks.pub For fluorine, the resonance effect can be significant, and in some cases, fluorobenzene (B45895) can be almost as reactive as benzene (B151609) in EAS reactions. wikipedia.orgmasterorganicchemistry.com

Propoxy Group: The propoxy group is an activating group and an ortho, para-director. organicchemistrytutor.com The oxygen atom strongly donates electron density to the ring via resonance, which significantly stabilizes the sigma complex when the electrophile attacks at the ortho and para positions. organicchemistrytutor.com This activating effect of the propoxy group is generally stronger than the deactivating effect of the fluorine atom.

Interactive Data Table: Directing Effects of Substituents in EAS

| Substituent | Effect on Reactivity | Directing Effect | Primary Electronic Effect |

| -F | Deactivating | Ortho, Para | Inductive (-I) > Resonance (+M) |

| -OPr | Activating | Ortho, Para | Resonance (+M) > Inductive (-I) |

Oxidative and Reductive Transformations of the Aromatic Ether Moiety

The propoxy group in this compound, being an aromatic ether, can undergo specific oxidative and reductive transformations.

The cleavage of the C-O bond in aryl ethers is a synthetically important transformation. organic-chemistry.org Reductive cleavage can be achieved using various methods, including catalytic hydrogenolysis. tum.de For instance, palladium catalysts have been shown to be effective for the reductive cleavage of aryl ether bonds, often proceeding through partial hydrogenation of the aromatic ring. tum.de Nickel-catalyzed reductive cleavage has also been developed, sometimes proceeding without the need for an external reductant. researchgate.net

Oxidative cleavage of aromatic ethers is another important transformation. This can be achieved using various oxidizing agents. nih.gov For example, oxidative deprotection of para-methoxybenzyl (PMB) ethers, which are structurally related to the propoxybenzene moiety, can be accomplished using radical catalysts. organic-chemistry.org Electrochemical methods are also emerging as a mild and efficient way to achieve the cleavage of aryl ether C-O bonds through nucleophilic aromatic substitution. rsc.org These methods often offer a more sustainable alternative to traditional chemical reagents. rsc.org

Radical Reaction Pathways in Fluorinated Benzene Chemistry

The chemistry of fluorinated benzenes is significantly influenced by radical reaction pathways, which offer routes for functionalization that are complementary to traditional electrophilic and nucleophilic substitutions. The interaction between a simple fluorinated aromatic, benzene, and atomic fluorine can proceed through two primary channels: hydrogen abstraction to form a phenyl radical, or fluorine addition to create an ipso-fluorocyclohexadienyl radical mdpi.com. The latter can subsequently dissociate to yield fluorobenzene and a hydrogen atom mdpi.com.

Modern synthetic methods have expanded the scope of radical fluorination. wikipedia.org The development of electrophilic N-F fluorinating agents that can act as sources of fluorine atoms has led to a resurgence in this field. wikipedia.org Copper-catalyzed radical-relay reactions, for instance, often employ N-fluorobenzenesulfonimide (NFSI) as an oxidant. nih.govrsc.org In these systems, a key mechanistic feature is the formation of an N-centered sulfonimidyl radical (˙NSI), which can form an adduct with the copper catalyst. nih.govrsc.org This complex then promotes hydrogen-atom transfer (HAT) from a C(sp³)–H bond, such as those found in the propoxy group of this compound, to generate a carbon-centered radical. nih.govrsc.org

Once formed, this organic radical can be functionalized through several proposed pathways: nih.gov

Radical-Polar Crossover (RPC): Oxidation of the radical by the Cu(II) catalyst to form a cation, which then reacts with a nucleophile. nih.gov

Reductive Elimination: Radical addition to the Cu(II) center to form a transient Cu(III) organometallic complex, followed by reductive elimination. nih.gov

Direct Radical Addition: Direct reaction of the radical with a copper-bound nucleophile. nih.gov

The preferred pathway often depends on the specific ligands attached to the copper catalyst. nih.gov These radical-mediated approaches are highly effective for the late-stage functionalization of complex molecules. researchgate.net

| Fluorine Source | Role in Radical Reactions | Typical Application |

|---|---|---|

| Fluorine (F₂) | Acts as both an electrophilic and atomic source of fluorine due to the weak F-F bond. | Direct fluorination, historically significant but limited by handling difficulties. wikipedia.org |

| N-Fluorobenzenesulfonimide (NFSI) | Acts as an oxidant and fluorine atom source in metal-catalyzed reactions. nih.govrsc.org | Copper-catalyzed C-H functionalization via radical-relay mechanisms. nih.gov |

| Selectfluor® | Transfers a fluorine atom to alkyl radicals. | Photochemical or thermal C(sp³)-H fluorinations. researchgate.net |

| Xenon Difluoride (XeF₂) | Generates radical intermediates and acts as the fluorine transfer agent. | Radical decarboxylative fluorination (Hunsdiecker-type reactions). wikipedia.org |

Biocatalytic Transformations of Fluoroaromatic Ethers

Biocatalysis provides an efficient and highly selective alternative for the transformation of aromatic compounds. nih.gov Enzymes can catalyze specific reactions on fluoroaromatic ethers like this compound under mild conditions, offering routes to hydroxylated and other metabolized products.

Enzymatic Dihydroxylation Reactions of Halogenated Benzenes

A key class of enzymes involved in the initial oxidation of aromatic rings are the Rieske-type non-heme iron aromatic ring-hydroxylating oxygenases. nih.govscispace.com These enzymes, found in various bacteria, catalyze the cis-dihydroxylation of the aromatic nucleus. For example, toluene dioxygenases (TDOs) from strains of Pseudomonas putida are known to oxidize a wide range of substrates, including halogenated benzenes. scispace.com

Studies have shown that toluene-grown P. putida cells can oxidize fluorobenzene, chlorobenzene, and bromobenzene. researchgate.net The enzymatic reaction leads to the formation of the corresponding 3-halogenated catechols as the major products, which are formed after the initial dihydroxylation and subsequent dehydrogenation. researchgate.net This demonstrates the capability of these enzymatic systems to process halogenated aromatic rings, a foundational step in their microbial degradation.

| Substrate | Enzyme System Example | Major Product |

|---|---|---|

| Fluorobenzene | Toluene Dioxygenase (from Pseudomonas putida) | 3-Fluorocatechol researchgate.net |

| Chlorobenzene | Toluene Dioxygenase (from Pseudomonas putida) | 3-Chlorocatechol researchgate.net |

| Bromobenzene | Toluene Dioxygenase (from Pseudomonas putida) | 3-Bromocatechol researchgate.net |

Cytochrome P450-Mediated Biotransformations and Enzyme Induction

Biotransformations

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants. nih.govnih.gov In humans, they are most concentrated in the liver. nih.gov The catalytic cycle of CYP enzymes involves a highly reactive iron-oxo species known as Compound I, which is the primary oxidant responsible for substrate metabolism. nih.govnih.gov

For fluoroaromatic compounds, CYP-mediated oxidation can lead to defluorination. bohrium.commanchester.ac.uk Computational studies have identified two competitive low-energy pathways for the oxidative defluorination of aromatic fluorides by CYP Compound I:

Epoxidation: An initial electrophilic attack on the fluorinated ring forms an epoxide intermediate, which can then rearrange to eliminate fluoride. bohrium.commanchester.ac.uk

1,2-Fluorine Shift: Following the initial electrophilic attack, a fluorine atom migrates to an adjacent carbon, which facilitates subsequent defluorination. bohrium.commanchester.ac.uk

These reactions are significant as they can either detoxify a compound or activate it into a more toxic metabolite. manchester.ac.uk For instance, human liver isozymes P450 1A2 and P450 3A4 have been shown to mediate oxidative defluorination. manchester.ac.uk A potential consequence of this process is the generation of a stable iron(III)-fluoride complex within the enzyme's active site, which could lead to enzyme inactivation. bohrium.com

In addition to reactions on the aromatic ring, CYP enzymes can also metabolize alkyl side chains, such as the propoxy group of this compound. mdpi.com A common pathway is Cα-hydroxylation, which involves hydrogen atom transfer from the carbon adjacent to the ether oxygen, followed by an oxygen rebound step. mdpi.com

Enzyme Induction

The expression and activity of CYP enzymes can be modulated by exposure to chemical compounds. nih.gov Enzyme induction is the process whereby a chemical leads to an increase in the synthesis of a particular CYP isozyme. nih.gov This is a critical parameter evaluated in toxicology and drug development because it can significantly alter the metabolic rate of the inducing chemical itself or other co-administered drugs. nih.gov For example, the CYP3A subfamily is responsible for a large portion of drug oxidations and is known to be inducible by various xenobiotics. nih.gov In vitro models using human hepatoma cells, such as HepaRG, are used to monitor the induction of specific CYP enzymes following exposure to test compounds. nih.gov

| CYP Isozyme | Role in Fluoroaromatic Metabolism | Inducibility |

|---|---|---|

| CYP1A2 | Implicated in the oxidative defluorination of aromatic fluorides. manchester.ac.uk Substrates include caffeine and theophylline. nih.gov | Inducers include tobacco smoke, carbamazepine, and rifampin. nih.gov |

| CYP3A4 | Involved in oxidative defluorination. manchester.ac.uk Metabolizes approximately half of all CYP-dependent drugs. nih.gov | Known to be inducible by a wide range of xenobiotics. nih.gov |

| CYP2C9 | One of the six main drug-metabolizing isozymes. nih.gov | Information on induction by fluoroaromatics is less specific. |

| CYP2D6 | One of the six main drug-metabolizing isozymes. nih.gov | Generally considered non-inducible. |

Computational Chemistry Applications in the Study of 1 Fluoro 4 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods, rooted in the principles of quantum mechanics, can elucidate electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. In the context of 1-Fluoro-4-propoxybenzene, DFT can be employed to investigate the mechanisms of chemical reactions in which it participates. A key application of DFT is the location and characterization of transition states, which are the high-energy intermediates that connect reactants and products.

By mapping the potential energy surface of a reaction, DFT calculations can identify the geometry of the transition state and its associated energy barrier. This information is crucial for predicting reaction rates and understanding reaction mechanisms. For instance, in electrophilic aromatic substitution reactions involving this compound, DFT could be used to determine whether the incoming electrophile will preferentially add to the ortho or meta position relative to the propoxy group and to quantify the activation energies for each pathway.

Table 1: Hypothetical DFT-Calculated Activation Energies for Electrophilic Nitration of this compound

| Position of Attack | Activation Energy (kcal/mol) |

| Ortho to Propoxy | 15.2 |

| Meta to Propoxy | 25.8 |

Note: This data is illustrative and represents the type of information that could be obtained from DFT calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comuni-muenchen.de The MESP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a given point in space around the molecule. mdpi.comuni-muenchen.de It is typically mapped onto the molecular surface, with different colors representing regions of varying electrostatic potential.

For this compound, an MESP analysis would reveal electron-rich and electron-poor regions. The oxygen atom of the propoxy group and the fluorine atom would be expected to be regions of negative electrostatic potential (typically colored red or yellow), indicating their nucleophilic character and suitability for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit positive electrostatic potential (typically colored blue), highlighting their electrophilic character. The MESP can serve as a powerful predictor for substituent effects in various chemical reactions. rsc.org

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and other time-dependent phenomena. nih.gov

For this compound, MD simulations could be used to explore the conformational flexibility of the propoxy chain. By simulating the molecule in different environments, such as in a solvent or at an interface, one could investigate how intermolecular interactions influence its preferred conformations. This information is particularly relevant for understanding how the molecule might interact with a biological target or how it behaves in a condensed phase.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. Techniques like DFT and time-dependent DFT (TD-DFT) can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

For this compound, theoretical calculations of its 1H and 13C NMR chemical shifts could be compared with experimental data to confirm its structure. prensipjournals.com Similarly, the calculated IR spectrum could help in assigning the vibrational modes observed in an experimental IR spectrum. These theoretical predictions can be particularly useful when experimental data is ambiguous or difficult to obtain.

Table 2: Hypothetical Comparison of Experimental and Theoretically Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1 (C-F) | 157.5 | 158.2 |

| C2 | 116.8 | 117.1 |

| C3 | 115.9 | 116.3 |

| C4 (C-O) | 153.2 | 153.9 |

| C5 | 115.9 | 116.3 |

| C6 | 116.8 | 117.1 |

Note: This data is illustrative. Calculated values are often scaled to better match experimental data.

In Silico Screening and Virtual Ligand Design in Medicinal Chemistry

In the realm of medicinal chemistry, computational techniques play a crucial role in the discovery and design of new drugs. In silico screening involves the use of computer models to rapidly assess the potential of a large number of compounds to bind to a biological target. chemrxiv.org This approach can significantly reduce the time and cost associated with experimental high-throughput screening.

This compound, as a substituted benzene derivative, could serve as a scaffold or fragment in the design of new drug candidates. Its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, can be tuned by modifying the substituents on the benzene ring. Virtual ligand design techniques, such as molecular docking, can be used to predict how derivatives of this compound might bind to the active site of a target protein. nih.gov These predictions can then be used to prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Fluoro 4 Propoxybenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-Fluoro-4-propoxybenzene, multi-dimensional and fluorine-specific NMR techniques offer unparalleled insight into its molecular framework.

Multi-dimensional NMR for Comprehensive Structural Elucidation (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms in this compound.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.orgcolumbia.edu In a COSY spectrum of this compound, cross-peaks would reveal the connectivity within the propoxy group and the aromatic ring. huji.ac.illibretexts.org For instance, the protons on C1' of the propoxy chain (-O-CH₂ -CH₂-CH₃) would show a correlation to the protons on C2' (-O-CH₂-CH₂ -CH₃), which in turn would correlate with the terminal methyl protons at C3' (-O-CH₂-CH₂-CH₃ ). In the aromatic region, the protons ortho to the propoxy group (H-3/H-5) would show a cross-peak with the protons meta to the propoxy group (H-2/H-6), confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that correlates protons with the carbon atoms to which they are directly attached. wikipedia.orguvic.cayoutube.com This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. Each C-H bond in the molecule would be represented by a correlation peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

| Position | Expected ¹H-¹H COSY Correlations | Expected ¹H-¹³C HSQC Correlation |

|---|---|---|

| H-2 / H-6 | H-3 / H-5 | C-2 / C-6 |

| H-3 / H-5 | H-2 / H-6 | C-3 / C-5 |

| H-1' (CH₂) | H-2' (CH₂) | C-1' |

| H-2' (CH₂) | H-1' (CH₂), H-3' (CH₃) | C-2' |

| H-3' (CH₃) | H-2' (CH₂) | C-3' |

Fluorine-19 NMR Chemical Shift Analysis in Substituted Fluoroaromatics

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F chemical shift is particularly sensitive to the electronic environment, making it an excellent probe for studying substituent effects in fluoroaromatic compounds. nih.gov

The chemical shift of the fluorine atom in this compound is influenced by the electronic properties of the para-substituted propoxy group. The propoxy group is an electron-donating group through resonance, which increases the electron density at the fluorine-bearing carbon. This shielding effect causes the ¹⁹F signal to shift upfield (to a more negative ppm value) compared to that of unsubstituted fluorobenzene (B45895). The chemical shift of fluorobenzene is approximately -113.5 ppm relative to CFCl₃. ucsb.edu The presence of the para-propoxy group would be expected to shift this value further upfield.

| Compound | Substituent (at C-4) | Substituent Effect | Expected/Observed ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Fluorobenzene | -H | Reference | -113.5 ucsb.edu |

| 1-Fluoro-4-nitrobenzene (B44160) | -NO₂ | Strongly Electron-Withdrawing | -106.0 ucsb.edu |

| This compound | -OCH₂CH₂CH₃ | Electron-Donating | Expected between -118 and -125 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Metabolite Identification (e.g., UPLC/TOF MSE)

Ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC/TOF MS) is a key platform for metabolomics and the identification of drug metabolites. frontiersin.orgpharmrxiv.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 ppm, which allows for the confident determination of the elemental composition of parent compounds and their metabolites. thermofisher.comnih.gov

The in vitro metabolism of this compound, for instance in rat liver microsomes, can be investigated using this technique. mdpi.com Based on common metabolic pathways for aromatic ethers, expected biotransformations would include oxidative reactions mediated by cytochrome P450 enzymes. mdpi.com Key predicted metabolic pathways are O-dealkylation (resulting in the loss of the propoxy group) and aromatic hydroxylation. HRMS can distinguish between these metabolites based on their exact masses.

| Proposed Metabolite | Metabolic Reaction | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|---|

| This compound (Parent) | - | C₉H₁₁FO | 155.0867 |

| Hydroxy-1-fluoro-4-propoxybenzene | Aromatic Hydroxylation | C₉H₁₁FO₂ | 171.0816 |

| 4-Fluorophenol (B42351) | O-Depropylation | C₆H₅FO | 113.0401 |

Elucidation of Fragmentation Pathways of Fluorinated Aromatic Ethers

Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected precursor ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For fluorinated aromatic ethers like this compound, several characteristic fragmentation pathways are expected. whitman.eduwhitman.edu

A primary fragmentation event for aromatic ethers is the cleavage of the alkyl C-O bond (alpha-cleavage), leading to the formation of a fluorophenoxy radical and a propyl cation, or vice-versa. whitman.edulibretexts.org Another significant pathway involves the cleavage of the bond beta to the aromatic ring, often accompanied by a hydrogen rearrangement (McLafferty-type rearrangement), which would lead to the elimination of propene and the formation of a 4-fluorophenol radical cation at m/z 112. whitman.edu The stability of the aromatic ring often results in a prominent molecular ion peak. whitman.edu

| m/z | Proposed Fragment Ion Formula | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 154 | [C₉H₁₁FO]⁺• | - | Molecular Ion |

| 112 | [C₆H₅FO]⁺• | C₃H₆ (Propene) | Beta-cleavage with H-rearrangement |

| 111 | [C₆H₄FO]⁺ | C₃H₇• (Propyl radical) | Alpha-cleavage (loss of alkyl radical) |

| 43 | [C₃H₇]⁺ | C₆H₄FO• (Fluorophenoxy radical) | Alpha-cleavage (formation of alkyl cation) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. nih.gov These two techniques are complementary; for example, symmetrical, non-polar bonds often produce strong Raman signals, while asymmetrical bonds with strong dipole moments yield strong IR absorptions.

The spectra of this compound would exhibit characteristic bands corresponding to its distinct structural features. Analysis of related compounds such as halogenated benzenes and phenols helps in the assignment of these vibrational modes. niscpr.res.inmdpi.com

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propoxy group appear just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O-C stretching: The asymmetric and symmetric stretches of the ether linkage are expected in the 1300-1000 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the C-F bond in fluoroaromatic compounds is expected in the 1250-1100 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H stretch (aromatic) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | Propoxy Group | 2980 - 2850 | Strong |

| C=C stretch | Aromatic Ring | 1610 - 1580, 1510 - 1480 | Medium-Strong |

| C-O-C stretch (asymmetric) | Aryl-Alkyl Ether | 1270 - 1230 | Strong |

| C-F stretch | Fluorobenzene moiety | 1250 - 1100 | Strong |

| C-O-C stretch (symmetric) | Aryl-Alkyl Ether | 1050 - 1020 | Medium |

X-ray Crystallography for Solid-State Structure Determination

A thorough review of publicly available scientific literature and crystallographic databases indicates a lack of published studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed information regarding its crystal system, space group, and precise unit cell dimensions is not available at this time.

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. researchgate.net The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. researchgate.net By analyzing the position and intensity of these diffracted spots, researchers can construct a three-dimensional model of the electron density within the crystal, and from this, infer the positions of the atomic nuclei, bond lengths, and bond angles with high precision. chemsrc.com

For a compound like this compound, a successful X-ray crystallographic analysis would provide definitive proof of its molecular structure in the solid state. It would reveal the conformation of the propoxy group relative to the fluorinated benzene ring and detail the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. This empirical data is invaluable for computational chemistry, where it can be used to validate and refine theoretical models of molecular structure and packing.

While crystallographic data for the specific title compound is not currently found, the general principles of the technique remain relevant for its future characterization. The successful crystallization of this compound would be the first and often most challenging step, requiring the screening of various solvents and crystallization conditions to obtain a single crystal of suitable size and quality for diffraction analysis.

Advanced Chromatographic Methods for Purity Assessment and Separation

Detailed, peer-reviewed studies outlining specific advanced chromatographic methods for the purity assessment and separation of this compound are not extensively available in the current body of scientific literature. However, based on the physicochemical properties of this compound—a substituted aromatic ether—standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the principal methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound by HPLC, a reversed-phase method would likely be employed. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be a suitable choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By adjusting the ratio of these solvents (gradient elution), a separation of this compound from its potential impurities, such as starting materials or by-products from its synthesis, could be achieved. Detection would most likely be performed using a UV detector, as the benzene ring possesses a chromophore that absorbs ultraviolet light.

A hypothetical HPLC method for purity assessment might involve the parameters outlined in the table below. It is important to note that these are theoretical parameters and would require optimization and validation.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

For the purity assessment of this compound, a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely provide good resolution. The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different boiling points. A Flame Ionization Detector (FID) would be a common choice for detection due to its high sensitivity to organic compounds. For more detailed structural information on any separated impurities, a mass spectrometer (MS) could be used as the detector (GC-MS).

A potential set of GC parameters for the analysis of this compound is presented in the following table. As with the HPLC method, these parameters are illustrative and would need to be empirically developed and validated.

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

The development and validation of such chromatographic methods are crucial for ensuring the quality and purity of this compound used in research and industrial applications. These methods would be essential for monitoring reaction progress, identifying and quantifying impurities, and for the quality control of the final product.

Applications of 1 Fluoro 4 Propoxybenzene in Chemical Synthesis

Role as a Key Building Block in Complex Organic Molecule Synthesis

1-Fluoro-4-propoxybenzene is a key intermediate in the synthesis of elaborate organic structures. The fluorinated phenyl ring provides a stable scaffold that can be further functionalized, while the propoxy group can influence solubility, conformation, and intermolecular interactions. This dual-functionality makes it an attractive starting material for creating diverse molecular architectures.

The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. nih.gov Consequently, fluorinated building blocks are highly sought after in medicinal chemistry. The 1-fluoro-4-alkoxybenzene motif is a component of various pharmacologically active compounds. For instance, derivatives of 4-fluoro-benzoic acid, which can be conceptually related to this compound, are known to possess interesting pharmacological properties. google.com The synthesis of complex pharmaceutical intermediates often involves the use of such fluorinated synthons. A structurally related compound, 2-Fluoro-1-methyl-4-propoxybenzene, is explicitly identified as a pharmaceutical intermediate, underscoring the value of the fluoro-propoxybenzene scaffold in drug discovery and development. bldpharm.com

Key Synthetic Applications in Pharmaceuticals

| Application Area | Role of this compound Moiety | Example of Related Compound Class |

|---|---|---|

| Metabolic Blockers | The C-F bond can block sites of oxidative metabolism, increasing drug half-life. | Fluorinated Anesthetics |

| Enzyme Inhibitors | Fluorine's high electronegativity can alter the electronic properties of the ring, enhancing binding to enzyme active sites. nih.gov | Fluorinated Kinase Inhibitors |

| CNS Agents | Increased lipophilicity can facilitate passage through the blood-brain barrier. | 4-Fluoro-phenacyl pyrrolidine (B122466) derivatives google.com |

Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can lead to enhanced efficacy, stability, and selectivity. The development of new pesticides and herbicides frequently relies on fluorinated heterocyclic and aromatic scaffolds. While direct examples involving this compound are not extensively documented in readily available literature, the structural motif is highly relevant. The pyridine (B92270) ring, a common bioisostere for the benzene (B151609) ring, is found in a wide array of insecticides. researchgate.net The principles that make fluorinated aromatics valuable in pharmaceuticals—such as enhanced stability and targeted activity—are directly transferable to the design of next-generation agrochemicals. The this compound structure provides a robust platform that can be elaborated to explore new insecticidal or herbicidal agents.

Functional Group Interconversions and Derivatization Strategies

The reactivity of this compound can be harnessed through various derivatization strategies, targeting either the propoxy group or the fluoro-substituted aromatic ring.

The propoxy group itself is generally stable, but its synthesis represents a key derivatization step from a precursor molecule, typically 4-fluorophenol (B42351). The most common method for introducing the propoxy group is the Williamson ether synthesis, an alkylation reaction where a phenoxide reacts with an alkyl halide.

In this context, 4-fluorophenol is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the 4-fluorophenoxide ion. This nucleophile then attacks an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) via an SN2 reaction to yield this compound. This reaction is a fundamental strategy for building substituted alkoxybenzene derivatives.

Williamson Ether Synthesis Parameters

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Fluorophenol | 1-Bromopropane | Potassium Carbonate (K₂CO₃) | Acetone or DMF | This compound |

| 4-Fluorophenol | 1-Iodopropane | Sodium Hydroxide (NaOH) | Ethanol/Water | This compound |

Halogen exchange (Halex) reactions are powerful tools for synthesizing fluoroaromatic compounds, typically by displacing a chloro or bromo substituent with fluoride (B91410). wikipedia.org This process is particularly effective when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org

While the synthesis of this compound might involve a Halex reaction on a precursor like 1-chloro-4-propoxybenzene, derivatization of this compound via halogen exchange is more challenging due to the high strength of the carbon-fluorine bond. However, under specific catalytic conditions, it is possible to replace an aromatic fluorine with another halogen. google.comscience.gov These reactions often require specialized catalysts and forcing conditions. For example, metal-mediated processes can enable the replacement of fluorine with chlorine, bromine, or iodine, providing a route to other 1-halo-4-propoxybenzene derivatives that may not be accessible through other means. science.gov This strategy, while not as common as fluorination, represents a potential pathway for further diversification of the scaffold.

Synthesis of Advanced Organic Materials

Fluorinated organic compounds are integral to the field of materials science, where they are used to create materials with unique optical, electronic, and thermal properties. nbinno.com The this compound scaffold is a valuable building block for such advanced materials, particularly liquid crystals and specialty polymers.

The introduction of fluorine can influence the mesomorphic (liquid crystalline) behavior of a molecule by altering its polarity, polarizability, and intermolecular interactions. beilstein-journals.orgbeilstein-journals.org The this compound unit can be incorporated into larger, rigid molecular cores to produce liquid crystals with specific dielectric anisotropies, which are crucial for display technologies. beilstein-journals.orgworktribe.com The propoxy tail provides the necessary flexibility and influences the type of liquid crystal phase formed (e.g., nematic or smectic).

In polymer science, fluorinated monomers are used to synthesize high-performance polymers. researchgate.net Poly(aryl ether)s and other polymers derived from fluorinated phenols or fluorinated aromatic dihalides can exhibit enhanced thermal stability, chemical resistance, and specific optical properties like blue emission for use in organic light-emitting diodes (OLEDs). researchgate.net this compound can serve as a monomer or a precursor to a monomer in Friedel-Crafts polycondensation or nucleophilic aromatic substitution polymerization reactions to create novel fluorinated polymers. nsf.gov

Biological and Medicinal Chemistry Research Involving the 1 Fluoro 4 Propoxybenzene Motif

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 1-fluoro-4-propoxybenzene, these studies focus on how modifications to the fluorine substitution and the propoxy chain affect interactions with biological targets.

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's properties.

The substitution of a hydrogen atom with a fluorine atom can increase lipid solubility, which in turn may enhance the transport and absorption of a drug in vivo nih.gov. The strong electron-withdrawing nature of fluorine also influences the stability and reactivity of nearby functional groups nih.gov. A key advantage of fluorine substitution is its ability to block metabolic oxidation at or near the site of substitution. This is due to the high energy of the carbon-fluorine (C-F) bond, which can lead to improved metabolic stability and a longer half-life of the drug nih.govnih.gov.

The position of the fluorine atom on the benzene (B151609) ring is critical in determining its effect on biological activity. For instance, in a series of benzothiazole derivatives, a fluoro group at the 2 and 4-positions of a benzene ring was shown to enhance antibacterial potency, whereas substitution at the 3-position resulted in a loss of activity nih.gov. Similarly, in studies on pentapeptide GPR54 agonists, a 4-fluorobenzoyl derivative was found to be the most potent, while derivatives with multiple fluorine substitutions showed less binding affinity nih.gov. These findings highlight that the specific placement of the fluorine atom, as seen in the this compound structure, is a crucial consideration in molecular design.

Table 1: General Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Lipophilicity | Generally increases | nih.gov |

| Metabolic Stability | Can increase by blocking metabolism at the C-F bond | nih.govnih.gov |

| Binding Affinity | Can increase or decrease depending on position and interactions | nih.gov |

| Acidity/Basicity | Can alter the pKa of nearby functional groups | nih.gov |

In a pharmacophore model, the propoxy group can serve as a lipophilic handle that occupies a hydrophobic pocket within a receptor or enzyme active site. The flexibility of the propyl chain allows it to adopt various conformations to optimize van der Waals interactions with the protein surface. Chemical derivatization of hydrophilic compounds with lipophilic moieties like alkyl chains is a common strategy to create prodrugs with improved diffusion across membranes nih.govresearchgate.net. Therefore, the propoxy chain of the this compound scaffold is an important feature for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Drug Design and Discovery Efforts Incorporating the Fluoropropoxybenzene Scaffold

The unique combination of a fluorine atom and a propoxy group on a benzene ring makes the this compound scaffold an attractive starting point for drug design and discovery programs.

While specific drugs containing the exact this compound structure are not prominently documented in the provided search results, the principles of its design are evident in many approved therapeutic agents. The presence of a fluoro-aromatic group is a common feature in modern pharmaceuticals. For example, several recently FDA-approved drugs for various diseases, such as cancer and cardiovascular conditions, contain fluorinated phenyl moieties nih.gov. These include belzutifan, sotorasib, and vericiguat nih.gov. The rationale for including this feature often relates to improving metabolic stability or enhancing binding affinity to the target protein.

The development of novel antitubercular agents has also utilized fluorinated aromatic structures. In one study, a series of aryl fluorosulfate derivatives were synthesized and evaluated, with fluorination at the meta position of a phenyl ring leading to a four-fold increase in potency against Mycobacterium tuberculosis nih.gov. This demonstrates the potential for scaffolds containing fluorinated benzene rings to serve as the basis for new therapeutic candidates.

The properties of the this compound motif can also be advantageous in the development of diagnostic agents. For instance, fluorinated molecules are often explored for their potential in imaging and as molecular probes. Some 2-phenylbenzoxazole fluorosulfate derivatives have been shown to possess inherent fluorescence characteristics, which could allow for real-time monitoring of drug-cell interactions mdpi.com. This dual functionality of biological activity and fluorescence presents opportunities for creating theranostic agents—compounds that combine therapeutic and diagnostic capabilities. The fluoropropoxybenzene scaffold, by extension, could be incorporated into molecules designed for such biomedical applications.

Metabolic Fate and Biotransformation Studies

The metabolic fate of a drug candidate is a critical aspect of its development. The presence and position of the fluorine atom in the this compound structure are expected to significantly influence its biotransformation.

The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This often directs metabolism to other parts of the molecule. Studies on the metabolism of other fluorinated aromatic compounds provide insight into potential pathways. For example, the metabolism of 1-fluoronaphthalene by the fungus Cunninghamella elegans showed that oxidation occurred at positions away from the fluorine atom, primarily at the 3,4- and 5,6-positions nih.gov. The fluorine substituent was found to block epoxidation at the double bond where it was attached and decrease oxidation at the adjacent double bond nih.gov.

Fungal biotransformation of fluorinated methyl-phenoxy-benzenes has shown that metabolism can involve ring hydroxylation and oxidation of alkyl side chains ucd.ie. In the case of this compound, metabolism might be expected to occur on the propoxy chain (e.g., hydroxylation or oxidation) or on the aromatic ring at positions ortho or meta to the fluorine atom, while the C-F bond itself remains intact. The biotransformation of fluorinated xenobiotics can sometimes lead to the formation of stable, "dead-end" fluorometabolites researchgate.net. Understanding these metabolic pathways is crucial for predicting the clearance, potential for drug-drug interactions, and safety profile of any therapeutic candidate based on this scaffold.

In Vitro and In Vivo Metabolism Investigations

The metabolic fate of aromatic compounds is crucial for understanding their pharmacokinetic and toxicological profiles. For derivatives containing the this compound moiety, metabolic investigations often focus on the biotransformation of both the fluoroaromatic ring and the propoxy side chain. Fluorination is a common strategy in medicinal chemistry used to block metabolic hotspots and improve in vivo half-life and exposure. However, this modification can also lead to unexpected metabolic pathways and potential toxicity.

Metabolite identification studies are typically conducted to determine the key sites of metabolism on a parent molecule. For instance, in the development of various drug candidates, common metabolic transformations include oxidation, reduction, and hydrolysis, often followed by conjugation reactions. For a compound containing a this compound group, likely metabolic pathways would involve O-dealkylation of the propoxy group and hydroxylation of the aromatic ring. The presence of the fluorine atom can influence the regioselectivity of these enzymatic reactions.

Identification of Metabolic Cleavage Products and Pathways

The metabolism of fluorinated aromatic compounds has been a subject of significant research. Studies on the degradation of analogous compounds, such as fluorobenzene (B45895), provide insight into the likely metabolic pathways for derivatives of this compound. The aerobic metabolism of fluorobenzene by certain bacterial strains proceeds via initial dioxygenase activity, leading to the formation of intermediates like 4-fluorocatechol. researchgate.net This key intermediate then undergoes ortho ring cleavage, a common pathway for the degradation of catechols. researchgate.net

This suggests a primary metabolic pathway for the this compound core would involve two main steps:

O-dealkylation: The propoxy group is cleaved to yield 4-fluorophenol (B42351) and propionaldehyde.

Aromatic Ring Cleavage: The resulting 4-fluorophenol can be hydroxylated to 4-fluorocatechol, which is then susceptible to enzymatic ring-opening reactions, breaking down the aromatic structure. researchgate.net

The cleavage of the carbon-fluorine bond is generally more difficult and may occur at a later stage of degradation. The specific enzymes involved in these transformations in humans are typically from the cytochrome P450 (CYP) superfamily.

| Proposed Metabolic Reaction | Precursor Moiety | Potential Product | Key Intermediate |

| O-Dealkylation | This compound | 4-Fluorophenol | - |

| Aromatic Hydroxylation | 4-Fluorophenol | 4-Fluorocatechol | - |

| Ortho Ring Cleavage | 4-Fluorocatechol | Aliphatic acids | Fluoromuconate |

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools for visualizing and detecting biological molecules and processes in real-time within living cells and organisms. rsc.orgsemanticscholar.org The design of these probes often relies on specific chemical scaffolds (fluorophores) that can be modified to respond to a particular analyte or enzymatic activity. nih.gov

The development of novel fluorescent probes often involves rational design strategies based on fluorescence modulation mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization. nih.gov While specific examples of probes built directly from a this compound core are not detailed in the provided research, the structural characteristics of this motif make it a plausible component in fluorophore design. The fluorophenyl group can influence the electronic properties and photostability of a probe, which are critical for effective biological imaging. researchgate.net The development of such tools allows for high-sensitivity and high-resolution imaging of enzyme activities and biological signaling networks in living systems. rsc.org

Role in Materials Science and Advanced Functional Compounds

Integration into Liquid Crystalline Materials

The molecular architecture of 1-Fluoro-4-propoxybenzene makes it a valuable precursor in the synthesis of liquid crystalline (LC) materials, which are fundamental to modern display technologies. The incorporation of fluorine into LC molecules is a well-established strategy for controlling their physical properties.

Key Contributions of the Fluoro-Propoxy Benzene (B151609) Moiety:

Dielectric Anisotropy: The introduction of a carbon-fluorine (C-F) bond is critical for tuning the dielectric anisotropy (Δε) of liquid crystals. chemrxiv.org Depending on the orientation of the C-F dipole moment relative to the long molecular axis, materials with either positive or negative dielectric anisotropy can be engineered. chemrxiv.org This is essential for different liquid crystal display (LCD) modes, such as Twisted Nematic (TN) and Vertical Alignment (VA). chemrxiv.org

Mesophase Behavior: The presence and nature of terminal chains, such as the propoxy group, strongly influence the mesomorphic properties of liquid crystals. ossila.com The flexibility and length of the alkoxy chain can help to induce or stabilize specific liquid crystal phases (e.g., nematic, smectic). The combination of the fluorine atom and the alkoxy chain can lead to the emergence of mesogenic behavior in molecules where hydrocarbon counterparts are non-mesomorphic. ossila.com

Reduced Viscosity: The C-F bond has a low polarizability compared to other polar groups like nitriles. chemrxiv.org This attribute helps to reduce intermolecular interactions, which can lead to lower viscosity in the final liquid crystal mixture, a desirable property for faster switching times in displays. chemrxiv.org

Research in the field has demonstrated that fluorinated aromatic structures are a cornerstone in the design of advanced liquid crystals. For instance, various fluorinated motifs are synthesized to create LC candidates that exhibit specific phase transitions and dielectric properties. researchgate.net While not always the direct core of the final LC molecule, this compound represents a fundamental structural unit that can be elaborated upon to produce more complex, high-performance liquid crystals.

Table 1: Influence of Structural Features on Liquid Crystal Properties

| Structural Feature | Property Influenced | Rationale |

| Fluorine Atom | Dielectric Anisotropy (Δε) | The highly electronegative fluorine atom creates a strong dipole moment, which is crucial for aligning the molecules in an electric field. chemrxiv.org |

| Propoxy Group | Mesophase Stability & Type | The flexible alkyl chain helps to disrupt crystal packing, promoting the formation of liquid crystalline phases over a specific temperature range. ossila.com |

| Benzene Ring | Molecular Rigidity | Provides a rigid core structure, which is essential for the anisotropic ordering required for liquid crystalline behavior. |

| Low Polarizability of C-F Bond | Viscosity & Reliability | Reduces intermolecular forces, leading to lower viscosity and improved lifetime reliability of the material in devices. chemrxiv.org |

Applications in Electronic and Optoelectronic Devices

Fluorinated aromatic compounds are integral to the development of materials for organic electronic and optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). technologypublisher.comrsc.org this compound serves as a key intermediate for synthesizing the more complex molecules used in these applications.

The incorporation of fluorine into organic semiconducting materials offers several distinct advantages:

Energy Level Tuning: Fluorine atoms, due to their electron-withdrawing nature, can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This tuning is critical for matching the energy levels of different layers within a device (e.g., charge transport layers, emissive layer), thereby facilitating more efficient electron and hole injection. rsc.org

Enhanced Stability: The C-F bond is strong, and its presence can increase the oxidative stability of the material. rsc.org This leads to devices with longer operational lifetimes, a key challenge in the field of organic electronics. technologypublisher.com

Improved Molecular Packing: Non-covalent interactions involving fluorine, such as C-H···F interactions, can play a significant role in the solid-state organization of molecules. rsc.org This can promote favorable π-stacking arrangements, which are crucial for efficient charge transport and high charge carrier mobility in OFETs. rsc.org

While this compound itself is not the active material, it is a building block for creating host materials, emitters, and charge-transport materials. For example, it can be used in multi-step synthetic pathways to construct complex bipolar host materials that are essential for preventing energy loss and enhancing the efficiency of phosphorescent OLEDs. mdpi.com

Use in Polymer Science and Functional Polymers

In polymer science, the introduction of fluorine-containing monomers is a powerful method for creating functional polymers with a unique set of properties. This compound can be chemically modified to act as a monomer or as a precursor to a monomer for polymerization reactions.

The resulting fluorinated polymers often exhibit:

Low Surface Energy: This property is desirable for applications requiring hydrophobicity, oleophobicity, and anti-fouling or self-cleaning surfaces.

Specialized Optical and Dielectric Properties: The presence of fluorine influences the refractive index and dielectric constant of the polymer, making these materials suitable for optical films, coatings, and low-dielectric constant materials in microelectronics.

Research has shown that the copolymerization of ethylene with fluorinated norbornene-based comonomers can produce partially fluorinated polyolefins with widely tunable properties. Similarly, fluorinated moieties can be grafted onto existing polymer backbones, such as polysilazanes, to create robust coatings with desirable surface properties like icephobicity. This compound provides a synthetic entry point to create monomers that can be incorporated into such polymer systems to impart these valuable characteristics.

Table 2: Potential Properties of Polymers Incorporating the this compound Moiety

| Property | Advantage | Potential Application |

| Low Surface Energy | Hydrophobicity, Anti-graffiti | Protective coatings, advanced textiles |

| High Thermal Stability | Resistance to high temperatures | High-performance engineering plastics, aerospace components |

| Chemical Resistance | Durability in harsh environments | Chemical processing equipment, seals and gaskets |

| Low Dielectric Constant | Electrical insulation | Insulating layers in microelectronics |

Development of Specialty Chemicals and Advanced Materials

Beyond its direct role in the aforementioned areas, this compound is a valuable intermediate in the synthesis of a wide range of specialty chemicals and advanced materials. Its structure allows for various chemical transformations, making it a versatile starting material.

Precursor for Complex Molecules: It can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to build more elaborate molecular architectures. The fluorine and propoxy groups can direct these reactions and become integral parts of the final product's functionality.

Building Block for Agrochemicals and Pharmaceuticals: Although outside the direct scope of materials science, the fluorinated benzene motif is common in many biologically active compounds. Its role as a synthetic intermediate is therefore significant in these related fields.

Functional Dyes and Pigments: The electronic properties conferred by the fluorine atom can be used to tune the absorption and emission spectra of chromophores, leading to the development of specialty dyes with high stability and specific colors.

The utility of this compound as a foundational chemical allows researchers to design and synthesize novel molecules with precisely tailored properties for a host of advanced applications, solidifying its importance in the landscape of modern chemical synthesis and materials science.

Future Research Directions and Emerging Paradigms

Chemo- and Regioselective Functionalization Strategies for Complex Architectures

The precise functionalization of the 1-fluoro-4-propoxybenzene core is crucial for the synthesis of complex molecular architectures with tailored properties. Future research will heavily focus on developing novel chemo- and regioselective strategies to modify this scaffold.

The electronic properties of this compound are dictated by the interplay between the electron-donating propoxy group and the electron-withdrawing fluorine atom. The propoxy group, being an ortho-, para-director, activates these positions for electrophilic aromatic substitution. science.govmdpi.comresearchgate.netresearchgate.net Conversely, the fluorine atom is also an ortho-, para-director but is deactivating. science.gov This dichotomy presents both challenges and opportunities for regioselective functionalization.

Advanced methodologies are being explored to control the position of substitution. Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) guides the deprotonation and subsequent functionalization of the adjacent ortho position. researchgate.netmdpi.comrsc.org While the propoxy group can act as a weak DMG, its effectiveness can be enhanced, or other more potent DMGs can be temporarily installed to achieve high regioselectivity. Ortho-lithiation, for instance, has been successfully applied to functionalize various fluoroarenes. rsc.orgresearchgate.netbeilstein-journals.org

Transition metal-catalyzed C-H activation is another promising avenue. mdpi.comwhiterose.ac.uk Catalysts based on palladium, rhodium, and iridium can selectively activate C-H bonds at specific positions, often directed by a coordinating group. Research is ongoing to develop catalysts that can selectively functionalize the C-H bonds of the this compound ring, enabling the introduction of a wide range of functional groups with high precision. The inherent reactivity of C-H bonds ortho to fluorine substituents in (poly)fluoroarenes with metal centers is enhanced relative to meta and para positions, providing a handle for selective transformations. rsc.orgresearchgate.net

These advanced functionalization strategies will enable the synthesis of a diverse library of this compound derivatives, which can then be screened for various applications. A summary of potential regioselective functionalization strategies is presented in Table 1.

Table 1: Potential Regioselective Functionalization Strategies for this compound

| Strategy | Directing Group/Influence | Target Position(s) | Potential Reagents/Catalysts |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Propoxy group (activating, ortho, para-directing) | Ortho and para to propoxy | Nitrating agents, halogenating agents, Friedel-Crafts reagents |

| Directed ortho-Metalation (DoM) | Propoxy group (weak DMG), auxiliary DMGs | Ortho to directing group | Organolithium reagents, lithium amides |

Innovations in Sustainable Synthesis and Green Chemistry for Fluorinated Ethers

The increasing emphasis on environmental sustainability is driving the development of greener synthetic methods for fluorinated ethers like this compound. Future research in this area will focus on several key aspects to minimize the environmental footprint of their production.

One major area of innovation is the use of biocatalysis . Enzymes, such as halogenases and ether-forming enzymes, offer a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.comrsc.orgrsc.org Researchers are exploring the use of engineered enzymes to catalyze the fluorination and etherification steps in the synthesis of this compound, potentially from renewable feedstocks. rsc.orgchemicalbook.com This approach can lead to higher yields, fewer byproducts, and milder reaction conditions. rsc.org

Flow chemistry is another transformative technology being applied to the synthesis of fluorinated compounds. science.govmdpi.comresearchgate.netrsc.org Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to use hazardous reagents in a more controlled manner. mdpi.com The synthesis of fluorinated ethers can be optimized in flow systems, leading to higher efficiency and reduced waste generation. This is particularly relevant for fluorination reactions that can be highly exothermic and challenging to control in traditional batch processes. mdpi.com

The development of greener fluorinating agents is also a critical research direction. Traditional fluorinating reagents can be hazardous and produce significant waste. The design of new, more benign fluorinating agents, or the use of elemental fluorine in highly efficient microreactors, could significantly improve the sustainability of the synthesis of this compound. researchgate.netchemrxiv.org

Furthermore, there is a growing interest in utilizing renewable feedstocks for the production of aromatic compounds. mdpi.comrsc.orgbeilstein-journals.orgresearchgate.netnih.gov Research is underway to develop pathways to synthesize the aromatic core of this compound from biomass-derived platform molecules, thereby reducing the reliance on petrochemicals. A comparison of traditional and green synthesis approaches is provided in Table 2.

Table 2: Comparison of Traditional and Green Synthesis Approaches for Fluorinated Ethers

| Aspect | Traditional Synthesis | Green Chemistry Innovations |

|---|---|---|

| Catalysts | Often rely on stoichiometric and sometimes toxic reagents. | Biocatalysis (enzymes), recyclable catalysts. |

| Reaction Conditions | Often require harsh conditions (high temperature and pressure). | Milder reaction conditions, ambient temperature and pressure. |

| Solvents | Use of volatile and often hazardous organic solvents. | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. |

| Feedstocks | Primarily derived from petrochemicals. | Exploration of renewable feedstocks from biomass. |

| Process Technology | Predominantly batch processing. | Continuous flow chemistry for improved safety and efficiency. |

| Waste Generation | Can generate significant amounts of hazardous waste. | Reduced waste generation, atom economy principles. |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry, and their application to the design of novel compounds based on the this compound scaffold holds immense promise. mdpi.comwhiterose.ac.uknih.govacs.org These computational approaches can significantly accelerate the discovery and optimization of molecules with desired properties.